molecular formula C11H13IN4O4 B7944326 2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4-one

2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4-one

Cat. No.: B7944326
M. Wt: 392.15 g/mol
InChI Key: TVQBNMOSBBMRCZ-RRKCRQDMSA-N
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Description

2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4-one is a chemical compound registered in the PubChem database It is known for its unique properties and applications in various scientific fields

Chemical Reactions Analysis

2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include catalysts, solvents, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used. For example, carbonyldiimidazole (CDI) is often used in organic synthesis to convert amines into amides, carbamates, and ureas .

Scientific Research Applications

2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4-one has a wide range of scientific research applications. In chemistry, it is used for structural analysis and synthesis of complex molecules. In biology, it plays a role in studying metabolic pathways and cellular processes. In medicine, it is investigated for its potential therapeutic effects and interactions with biological targets. In industry, it is utilized in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of 2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, compounds like acetazolamide exert their effects by inhibiting carbonic anhydrase, leading to changes in cellular processes . Similarly, this compound may interact with enzymes or receptors to modulate biological functions.

Comparison with Similar Compounds

2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable structures or functional groups. For example, PubChem provides tools to identify 2-D and 3-D neighbors, allowing researchers to find compounds with similar properties . This comparison helps in understanding the distinct features and potential advantages of this compound over other compounds.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique properties, diverse applications, and specific mechanisms of action make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IN4O4/c12-4-2-16(7-1-5(18)6(3-17)20-7)9-8(4)10(19)15-11(13)14-9/h2,5-7,17-18H,1,3H2,(H3,13,14,15,19)/t5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQBNMOSBBMRCZ-RRKCRQDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C3=C2NC(=NC3=O)N)I)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C3=C2NC(=NC3=O)N)I)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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